molecular formula C25H27N5O3S B2635393 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 1326926-92-4

2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No. B2635393
CAS RN: 1326926-92-4
M. Wt: 477.58
InChI Key: NEYMWDHAOZETBN-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolopyrimidine, which is a class of compounds that have been studied for their potential biological activities . The compound also contains a sulfanyl group and an acetamide group, which could potentially affect its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a pyrazolopyrimidine core, with an ethyl and a methyl group on one of the nitrogen atoms of the pyrazole ring, a phenylethyl group on the 6-position of the pyrimidine ring, a sulfanyl group on the 5-position of the pyrimidine ring, and a 3-methoxyphenylacetamide group attached to the sulfanyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the various functional groups present in its structure. The pyrazolopyrimidine core could potentially undergo reactions at the nitrogen atoms or at the carbonyl group. The sulfanyl group could potentially undergo oxidation or substitution reactions. The acetamide group could potentially undergo hydrolysis or other reactions involving the carbonyl group or the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the various functional groups present in its structure. For example, the presence of the sulfanyl group could potentially make the compound more polar and increase its solubility in polar solvents. The presence of the acetamide group could potentially increase the compound’s boiling point and melting point .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide have been studied for their potential anticancer properties. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide exhibited notable cytotoxic activity against a variety of cancer cell lines, including HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468, indicating a potential avenue for the development of new anticancer agents (Al-Sanea et al., 2020). Similarly, other derivatives demonstrated potent anticancer activity comparable to that of doxorubicin on human cancer cell lines like the human breast adenocarcinoma cell line (MCF-7), cervical carcinoma cell line (HeLa), and colonic carcinoma cell line (HCT-116), further confirming the therapeutic potential of this chemical class in oncology research (Hafez & El-Gazzar, 2017).

Antioxidant Properties

Additionally, pyrazole-acetamide derivatives were synthesized and evaluated for their antioxidant activities, revealing that these compounds and their coordination complexes possess significant antioxidant properties. This suggests a possible role for these derivatives in oxidative stress-related conditions or diseases (Chkirate et al., 2019).

Antimicrobial and Antifungal Properties

Compounds related to 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide have also been evaluated for their antimicrobial and antifungal activities. For example, certain derivatives showed excellent biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, suggesting potential applications in the development of new antimicrobial and antifungal agents (Youssef et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, it could potentially interact with biological targets through the various functional groups present in its structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s intended to be used as a drug, future research could involve studying its biological activity in more detail, optimizing its structure for better activity or selectivity, or studying its pharmacokinetics and toxicity .

properties

IUPAC Name

2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-4-30-23-22(17(2)28-30)27-25(29(24(23)32)14-13-18-9-6-5-7-10-18)34-16-21(31)26-19-11-8-12-20(15-19)33-3/h5-12,15H,4,13-14,16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYMWDHAOZETBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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